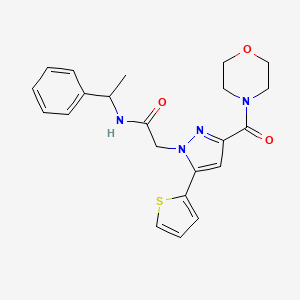

2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide

Description

Properties

IUPAC Name |

2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-16(17-6-3-2-4-7-17)23-21(27)15-26-19(20-8-5-13-30-20)14-18(24-26)22(28)25-9-11-29-12-10-25/h2-8,13-14,16H,9-12,15H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEQCPWGTDGXBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables that highlight its pharmacological properties.

Synthesis

The synthesis of the compound typically involves the reaction of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide with 2-(methoxymethylene)malononitrile in an ethanol medium under reflux conditions. The resulting solid is collected, dried, and recrystallized from dimethylformamide, yielding colorless crystals with a melting point greater than 300 °C .

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including our compound of interest, exhibit significant anticancer activities. For instance, a related pyrazole compound demonstrated potent inhibition of HER2-positive gastric cancer cells by disrupting protein-protein interactions crucial for cancer cell proliferation .

The proposed mechanism of action for similar pyrazole compounds includes:

- Inhibition of signaling pathways : The compound may inhibit pathways associated with cancer cell survival and proliferation.

- Induction of apoptosis : Evidence shows that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Antiviral Activity

Another area of interest is the antiviral potential of compounds with similar structural features. A thiophene derivative containing morpholine exhibited significant antiviral activity against enteroviruses, indicating that modifications in the structure could enhance biological efficacy .

Summary of Biological Activities

| Biological Activity | Effectiveness | References |

|---|---|---|

| Anticancer | Significant inhibition in HER2-positive cells | |

| Antiviral | Effective against enteroviruses | |

| Apoptosis Induction | Induces apoptosis via caspase activation |

Case Study 1: HER2-positive Gastric Cancer

In a study involving NCI-N87 cells, treatment with a related pyrazole compound resulted in a dose-dependent decrease in cell viability and significant induction of apoptosis. The study utilized various concentrations to assess the compound's potency, revealing substantial effects even in trastuzumab-resistant clones .

Case Study 2: Antiviral Efficacy

A study focused on the antiviral properties of thiophene-containing compounds showed that certain derivatives inhibited viral replication effectively. The compound's structure was critical in determining its efficacy against specific viral strains .

Scientific Research Applications

Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory properties. Studies have highlighted the following key areas of application:

Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation. For instance, derivatives of similar compounds have been tested against various cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma). The presence of halogen substituents on the aromatic ring has been associated with enhanced anticancer activity. In particular, compounds with 1-phenylethylamine moieties have demonstrated notable effectiveness in preclinical trials .

Anti-inflammatory and Analgesic Properties

In addition to its anticancer effects, this compound has been evaluated for its anti-inflammatory and analgesic capabilities. Research suggests that it can reduce inflammation markers and alleviate pain in experimental models. Such findings position it as a candidate for developing new therapeutic agents targeting inflammatory diseases .

Structure-Activity Relationships

The structure of this compound plays a crucial role in its biological efficacy. The incorporation of specific functional groups can significantly influence its pharmacological properties. For example:

| Functional Group | Effect on Activity |

|---|---|

| Halogen Substituents | Enhanced anticancer activity |

| Morpholine Ring | Improved solubility and bioavailability |

| Thiophene Moiety | Increased antimicrobial properties |

Understanding these relationships is vital for optimizing the compound for therapeutic use.

Case Studies

Several case studies have documented the effectiveness of similar compounds:

- Anticancer Efficacy : A study reported that a related compound exhibited significant cytotoxicity against MCF-7 cells, leading to apoptosis through the mitochondrial pathway .

- Anti-inflammatory Effects : Another investigation demonstrated that a derivative reduced paw edema in animal models, suggesting potential for treating inflammatory conditions .

- Analgesic Activity : Research has shown that compounds structurally similar to 2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide provide pain relief comparable to standard analgesics in controlled trials .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related pyrazole- and acetamide-containing derivatives (Table 1). Key differences in substituents influence physicochemical properties and biological activity.

Table 1: Structural Comparison of Analogous Compounds

*Calculated using average atomic masses.

Key Research Findings

Morpholine vs. Chloro/Cyano Groups: The morpholine-4-carbonyl group in the target compound likely improves aqueous solubility compared to the chloro-cyano substituents in , which increase membrane permeability but may reduce bioavailability due to higher metabolic clearance .

Thiophene vs. Thiazole/Thioxo : The thiophene moiety offers balanced π-π interactions, whereas thiazole (as in ) or thioxo groups (as in ) may enhance target binding affinity at the cost of solubility.

Phenylethyl vs. Trifluoromethylphenyl : The N-(1-phenylethyl) group in the target compound provides moderate lipophilicity, while the N-(2-trifluoromethylphenyl) group in confers metabolic stability but may reduce CNS penetration due to higher molecular weight.

Biological Activity Trends : Pyrazole-thiophene hybrids (e.g., target compound) are reported in literature to exhibit kinase inhibitory activity, whereas chloro-substituted pyrazoles () show antimicrobial properties, highlighting substituent-dependent target selectivity .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize this compound?

The compound can be synthesized via two primary routes:

- Reflux Condensation : A mixture of sodium acetate, acetic acid, and precursor reagents (e.g., morpholine-carbonyl derivatives and thiophene-substituted pyrazoles) is refluxed for 3–5 hours, followed by recrystallization from DMF/acetic acid .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce triazole or acetamide moieties, ensuring regioselectivity and high yields under mild conditions .

Q. How is structural integrity confirmed post-synthesis?

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., pyrazolone-thiophene interactions) .

- Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., morpholine carbonyl peaks at ~165–170 ppm) and IR identifies functional groups (C=O stretch at ~1700 cm⁻¹) .

- HPLC : Validates purity (>95%) using reverse-phase columns and UV detection .

Q. What in vitro assays are used to evaluate biological activity?

- Antimicrobial Assays : Disk diffusion or MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

Advanced Research Questions

Q. How can synthesis yields be optimized in multi-step protocols?

- Catalyst Screening : Transition metals (e.g., CuI for click chemistry) improve reaction rates and regioselectivity .

- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while reducing acetic acid volume minimizes side reactions .

Q. What computational approaches predict target interactions?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-1/2, kinases) using PyMOL for visualization .

- DFT Calculations : Gaussian software optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) for reactivity insights .

Q. How do structural modifications influence bioactivity?

- Thiophene vs. Phenyl Substituents : Thiophene enhances π-π stacking with hydrophobic enzyme pockets, increasing antimicrobial potency .

- Morpholine Carbonyl Group : Improves solubility and hydrogen-bonding with target proteins (e.g., kinase ATP-binding sites) .

Q. How to resolve contradictions in biological activity data?

- Assay Standardization : Control cell lines, serum concentrations, and incubation times (e.g., 48 vs. 72 hours in MTT assays) .

- Metabolite Profiling : LC-MS identifies active metabolites that may contribute to discrepancies .

Q. What challenges arise in scaling up synthesis for preclinical studies?

- Purification : Column chromatography becomes impractical; switch to recrystallization or fractional distillation .

- Solvent Waste : Replace acetic acid with recyclable ionic liquids to improve sustainability .

Q. How to validate analytical methods for regulatory compliance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.